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molecular formula C10H14FN3O2S B8477551 3-Fluoro4-piperazin-1-yl-benzenesulfonamide

3-Fluoro4-piperazin-1-yl-benzenesulfonamide

Cat. No. B8477551
M. Wt: 259.30 g/mol
InChI Key: JYSBYDQPLKLXBR-UHFFFAOYSA-N
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Patent
US07427612B2

Procedure details

A mixture of 0.5 g (3 mmol) 3,4-Difluoro-benzenesulfonamide and 1.15 g (13 mmol) piperazine in 2.3 ml water was heated to 110° C. for 3 h and subsequently the precipitate was filtered off and washed with water and toluene. The residue was dried under high vacuum to yield 0.578 g (86%) of the title compound as white crystals.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>O>[F:1][C:2]1[CH:3]=[C:4]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)S(=O)(=O)N
Name
Quantity
1.15 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
2.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subsequently the precipitate was filtered off
WASH
Type
WASH
Details
washed with water and toluene
CUSTOM
Type
CUSTOM
Details
The residue was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCNCC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.578 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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